molecular formula C8H7IO3 B12098179 Methyl 2-hydroxy-6-iodobenzoate

Methyl 2-hydroxy-6-iodobenzoate

Cat. No.: B12098179
M. Wt: 278.04 g/mol
InChI Key: UOLQKRHUDBBYRH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-iodobenzoate is an organic compound with the molecular formula C₈H₇IO₃. It is a derivative of benzoic acid, where the hydrogen atom at the 6-position is replaced by an iodine atom, and the carboxyl group is esterified with a methanol molecule. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-6-iodobenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The process involves reacting 2-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-6-iodobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-6-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom’s presence enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.

    Methyl 2-hydroxy-6-nitrobenzoate: Contains a nitro group instead of an iodine atom.

    Methyl 2-hydroxy-6-methylbenzoate: Features a methyl group in place of the iodine atom

Uniqueness

Methyl 2-hydroxy-6-iodobenzoate is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research applications and chemical synthesis processes.

Properties

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

methyl 2-hydroxy-6-iodobenzoate

InChI

InChI=1S/C8H7IO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3

InChI Key

UOLQKRHUDBBYRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)O

Origin of Product

United States

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